molecular formula C27H36O4 B1251014 Sargachromenol

Sargachromenol

Cat. No. B1251014
M. Wt: 424.6 g/mol
InChI Key: QKXAGRZCXAYBQX-WDZAAMDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sargachromenol is a natural product found in Sargassum fallax and Pycnanthus angolensis with data available.

Scientific Research Applications

Pro-Apoptotic Activities

Sargachromenol, a major component of the brown alga Sargassum sagamianum, demonstrates pro-apoptotic activities both in vitro and in vivo. It promotes cell death and activates various caspases in a concentration-dependent manner. Notably, its apoptotic effects are enhanced when combined with UVB irradiation, suggesting potential therapeutic applications in treating hyperproliferative skin diseases (Hur et al., 2008).

Anti-Inflammatory Effects

Sargachromenol exhibits significant anti-inflammatory effects. In studies involving macrophage cells, it inhibited the production of inflammatory mediators like nitric oxide and prostaglandin E2. These findings suggest that sargachromenol could be effective in applications requiring anti-inflammatory properties, such as in cosmetics, food, or medicine (Yang et al., 2013).

Photo-Protective Effects

Sargachromenol provides protection against UVB radiation-induced damage in human keratinocytes. It exhibits antioxidant properties and modulates cellular antioxidant systems, suggesting its potential as a medical agent for skin diseases induced by reactive oxygen species (Fernando et al., 2016).

Potential in Treating Alzheimer's Disease

Sargachromenol has shown moderate inhibitory activity against acetylcholinesterase and potent activity against butyrylcholinesterase, making it a potential drug candidate for Alzheimer's disease treatment (Choi et al., 2007).

Potential Antihypertensive Agent

Sargachromenol D, derived from marine brown algae, has been identified as a potential antihypertensive agent. It acts as a dual antagonist of L-type Ca2+ channels and endothelin A/B2 receptors, showing efficacy in reducing blood pressure in hypertensive rats (Park et al., 2017).

Neuroprotective Properties

Sargachromenol enhances nerve growth factor-dependent neurite outgrowth in PC12D cells and supports their survival, indicating neuroprotective properties and potential applications in neurological disorders (Tsang et al., 2005).

Insect Growth Inhibition

Sargachromenol and its derivatives have shown insecticidal and insect growth regulatory activities, suggesting their potential as natural insecticidal agents (Cespedes et al., 2004).

Vascular Inflammation Inhibition

Sargachromenol inhibits TNF-α-induced monocyte adhesion to endothelial cells, thus mitigating vascular inflammation. This highlights its potential as a therapeutic agent against vascular inflammatory diseases (Gwon et al., 2017).

properties

Product Name

Sargachromenol

Molecular Formula

C27H36O4

Molecular Weight

424.6 g/mol

IUPAC Name

(2Z,6E)-9-(6-hydroxy-2,8-dimethylchromen-2-yl)-6-methyl-2-(4-methylpent-3-enyl)nona-2,6-dienoic acid

InChI

InChI=1S/C27H36O4/c1-19(2)9-6-12-22(26(29)30)13-7-10-20(3)11-8-15-27(5)16-14-23-18-24(28)17-21(4)25(23)31-27/h9,11,13-14,16-18,28H,6-8,10,12,15H2,1-5H3,(H,29,30)/b20-11+,22-13-

InChI Key

QKXAGRZCXAYBQX-WDZAAMDOSA-N

Isomeric SMILES

CC1=CC(=CC2=C1OC(C=C2)(C)CC/C=C(\C)/CC/C=C(/CCC=C(C)C)\C(=O)O)O

Canonical SMILES

CC1=CC(=CC2=C1OC(C=C2)(C)CCC=C(C)CCC=C(CCC=C(C)C)C(=O)O)O

synonyms

sargachromenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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